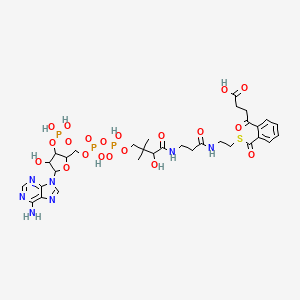

2-Succinylbenzoyl-coenzyme A

描述

Contextualization within Quinone Biosynthesis Pathways

OSB-CoA is a key player in the production of essential quinones, namely menaquinone (vitamin K2) and phylloquinone (vitamin K1). Its formation is a critical step that bridges the gap between early precursors and the final quinone structures.

Menaquinone (Vitamin K2) Biosynthesis Pathway

In many bacteria, menaquinone is an indispensable component of the electron transport chain, particularly during anaerobic respiration. ebi.ac.ukmdpi.com The biosynthesis of menaquinone involves a series of enzymatic reactions, with the formation of OSB-CoA being a pivotal step. The enzyme o-succinylbenzoate-CoA ligase, also known as MenE, catalyzes the conversion of o-succinylbenzoate (OSB) to OSB-CoA. wikipedia.orgrsc.org This reaction requires the presence of ATP and coenzyme A (CoA). nih.govresearchgate.net The activation of OSB through its conversion to OSB-CoA is essential for the subsequent cyclization reaction, catalyzed by MenB, which leads to the formation of the naphthalenoid skeleton of menaquinone. rsc.org

| Enzyme | Gene | Organism Example | Function in Menaquinone Biosynthesis |

| Isochorismate synthase | menF | Escherichia coli | Converts chorismate to isochorismate. rsc.org |

| 2-succinyl-6-hydroxyl-2,4-cyclohexadiene-1-carboxylate synthase | menD | Escherichia coli | Converts isochorismate to SEPHCHC. rsc.org |

| SHCHC synthase | menH | Escherichia coli | Converts SEPHCHC to SHCHC. nih.gov |

| o-succinylbenzoate synthase | menC | Escherichia coli | Converts SHCHC to o-succinylbenzoate (OSB). rsc.org |

| o-succinylbenzoate-CoA ligase | menE | Escherichia coli | Converts OSB to 2-succinylbenzoyl-CoA (OSB-CoA). wikipedia.orgrsc.org |

| 1,4-dihydroxy-2-naphthoyl-CoA synthase | menB | Escherichia coli | Catalyzes the cyclization of OSB-CoA to form DHNA-CoA. rsc.org |

| DHNA-CoA thioesterase | yfbB (postulated) | Escherichia coli | Converts DHNA-CoA to DHNA. nih.gov |

Phylloquinone (Vitamin K1) Biosynthesis Pathway

In plants and cyanobacteria, phylloquinone serves as a crucial electron carrier within Photosystem I of the photosynthetic apparatus. ebi.ac.uknih.gov The biosynthesis of phylloquinone shares several enzymatic steps with the menaquinone pathway, including the formation of OSB-CoA. In organisms like Synechocystis sp. PCC 6803 and Arabidopsis thaliana, homologs of the menE gene encode the o-succinylbenzoate-CoA ligase responsible for producing OSB-CoA. ebi.ac.ukwikipedia.org

A notable distinction in plants is the subcellular localization of certain enzymes in this pathway. While it was initially believed that all enzymes for phylloquinone biosynthesis were located in the plastids, recent research has shown that in Arabidopsis, the acyl-activating enzyme 14 (AAE14), which functions as MenE, is located in the peroxisomes. nih.gov This finding, along with the peroxisomal localization of the preceding and succeeding enzymes, highlights a more complex and compartmentalized pathway than previously understood. nih.gov

Distinctions and Overlaps with Other Terpenoid-Quinone Pathways

The biosynthesis of menaquinone and phylloquinone, featuring OSB-CoA as an intermediate, shares precursors with other significant metabolic pathways. Both are derived from the shikimate pathway, which is also the starting point for the biosynthesis of ubiquinone (coenzyme Q). nih.gov While the quinone nucleus of ubiquinone is derived directly from chorismate, the nucleus of menaquinone comes from isochorismate, a product of chorismate. nih.gov

The formation of OSB-CoA is a step that is specific to the biosynthesis of vitamin K vitamers and is not found in the pathway for ubiquinone production. However, the subsequent prenylation step, where a long isoprenoid side chain is attached to the naphthoquinone ring, is a common feature in the synthesis of many terpenoid-quinones.

Biological Significance as an Intermediate

The role of 2-succinylbenzoyl-CoA extends beyond being a simple metabolic stepping stone. Its formation and subsequent reactions are critical for the proper functioning of fundamental energy-transducing systems in both bacteria and plants.

Role in Bacterial Electron Transport and Respiration

In a majority of Gram-positive bacteria and anaerobically respiring Gram-negative bacteria, menaquinone is the sole quinone in the electron transport chain. mdpi.comrsc.org It functions as an electron carrier, shuttling electrons between various dehydrogenase complexes and terminal reductases. rsc.orgyoutube.com For instance, menaquinone transfers electrons between NADH dehydrogenase II, succinate (B1194679) dehydrogenase, and enzymes like nitrate (B79036) and fumarate (B1241708) reductases. rsc.org This process is essential for generating a proton motive force across the cell membrane, which is then used to produce ATP, the cell's energy currency. The synthesis of menaquinone, and therefore the production of OSB-CoA, is indispensable for the survival of these bacteria under anaerobic conditions. wikipedia.org

Essentiality Across Diverse Organisms

2-Succinylbenzoyl-coenzyme A (2-SB-CoA) is a critical intermediate molecule in the biosynthesis of essential quinones across all three domains of life: Bacteria, Archaea, and Eukarya (specifically in plants). Its formation is a key step in the metabolic pathways leading to the production of menaquinone (vitamin K2) and phylloquinone (vitamin K1). These quinones are vital for fundamental cellular processes such as electron transport in respiration and photosynthesis. The enzyme responsible for the synthesis of 2-SB-CoA is o-succinylbenzoate-CoA ligase (also known as 2-succinylbenzoate (B1199955):CoA ligase), which catalyzes the reaction of 2-succinylbenzoate with coenzyme A. ebi.ac.ukmonarchinitiative.orgwikipedia.org

The fundamental reaction catalyzed by o-succinylbenzoate-CoA ligase is: ATP + 2-succinylbenzoate + CoA ⇌ AMP + diphosphate (B83284) + 2-succinylbenzoyl-CoA ebi.ac.ukwikipedia.org

Essentiality in Bacteria

In many bacteria, 2-SB-CoA is an indispensable precursor for the synthesis of menaquinone (MK, or vitamin K2). wikipedia.orgasm.org Menaquinone is a crucial component of the electron transport chain, particularly during anaerobic respiration, where it functions as an electron carrier. wikipedia.orgasm.org This process allows bacteria to generate ATP, the main energy currency of the cell, in the absence of oxygen. wikipedia.org

The biosynthetic route from chorismate to menaquinone is known as the 1,4-dihydroxy-2-naphthoate biosynthesis I pathway. wikipedia.org The enzyme o-succinylbenzoate-CoA ligase, encoded by the menE gene in Escherichia coli, catalyzes the fifth step in this pathway. wikipedia.org The essentiality of this pathway is highlighted by its identification as a potential target for novel antibiotics, particularly in pathogenic bacteria like Bacillus anthracis and Staphylococcus aureus. wikipedia.org Because the menaquinone synthesis pathway is absent in humans, drugs that inhibit enzymes like o-succinylbenzoate-CoA ligase could be effective antibacterial agents. nih.gov

While this is the canonical pathway, some microorganisms have evolved an alternative menaquinone biosynthetic pathway that bypasses the traditional men gene products, including the step that forms 2-SB-CoA. nih.gov

Essentiality in Plants

In plants and some cyanobacteria, 2-SB-CoA is a vital intermediate in the biosynthesis of phylloquinone (vitamin K1). nih.govnih.gov Phylloquinone is synthesized exclusively in these organisms and plays an irreplaceable role as a primary electron acceptor in Photosystem I (PSI), a critical protein complex in the light-dependent reactions of photosynthesis. nih.govnih.gov

The pathway in plants shares similarities with the bacterial menaquinone pathway. The enzyme o-succinylbenzoyl-CoA ligase, encoded by the AAE14 gene in the model plant Arabidopsis thaliana, is essential for phylloquinone synthesis. wikipedia.org Disruption of this gene leads to impaired phylloquinone production, which in turn compromises the function of Photosystem I and can be lethal to the plant seedling. nih.gov The entire process is complex, involving enzymes located in different cellular compartments, including plastids and peroxisomes, underscoring the intricate regulation of this essential pathway. nih.govresearchgate.net

Essentiality in Archaea

Archaea also rely on menaquinones for their metabolic processes, particularly in respiratory chains. nih.govnih.gov The biosynthesis of coenzyme A and its derivatives is considered an ancient and central metabolic pathway, with the core steps being conserved across the three domains of life. nih.gov Genomic and enzymatic evidence confirms the presence of menaquinone biosynthesis in archaea. nih.govnih.gov For instance, the hyperthermophilic archaeon Archaeoglobus fulgidus produces menaquinones with saturated side chains. nih.gov

Database entries confirm the existence of o-succinylbenzoate-CoA ligase, the enzyme that produces 2-SB-CoA, in various archaea. This indicates that the classical menaquinone pathway, involving 2-SB-CoA as an intermediate, is active in this domain. univ-lyon1.fr However, similar to bacteria, alternative pathways for quinone biosynthesis may also exist in certain archaeal species. nih.gov The presence of acyl-CoA carboxylases and other CoA-ligases in archaea further points to the central role of CoA-activated compounds in their unique metabolic networks, which are adapted to extreme environments. nih.govnih.gov

Research Findings on 2-Succinylbenzoyl-CoA Synthesis

| Domain | Organism Example | Key Pathway | Essential Product | Enzyme (Gene) | Primary Function of Product |

|---|---|---|---|---|---|

| Bacteria | Escherichia coli | Menaquinone Biosynthesis I | Menaquinone (Vitamin K2) | o-succinylbenzoate-CoA ligase (MenE) | Electron carrier in anaerobic respiration wikipedia.orgasm.org |

| Eukarya (Plants) | Arabidopsis thaliana | Phylloquinone Biosynthesis | Phylloquinone (Vitamin K1) | o-succinylbenzoate-CoA ligase (AAE14) | Electron acceptor in Photosystem I nih.govnih.gov |

| Archaea | Archaeoglobus fulgidus | Menaquinone Biosynthesis | Menaquinone | o-succinylbenzoate-CoA ligase (homologs exist) | Component of respiratory electron transport chains nih.govuniv-lyon1.fr |

属性

CAS 编号 |

72471-59-1 |

|---|---|

分子式 |

C32H44N7O20P3S |

分子量 |

971.7 g/mol |

IUPAC 名称 |

4-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-10-9-21(41)34-11-12-63-31(47)18-6-4-3-5-17(18)19(40)7-8-22(42)43)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(44)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,44-45H,7-14H2,1-2H3,(H,34,41)(H,35,46)(H,42,43)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50) |

InChI 键 |

AVOVYFCDODUXLY-UHFFFAOYSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

同义词 |

2-succinylbenzoyl-CoA 2-succinylbenzoyl-coenzyme A coenzyme A, 2-succinylbenzoic acid- ortho-succinylbenzoyl-CoA |

产品来源 |

United States |

Enzymology of 2 Succinylbenzoyl Coenzyme a Synthesis and Metabolism

O-Succinylbenzoyl-Coenzyme A Synthetase (MenE / OSB-CoA Ligase, EC 6.2.1.26)

O-succinylbenzoyl-coenzyme A synthetase, encoded by the menE gene, is the enzyme responsible for the conversion of 2-succinylbenzoate (B1199955) (OSB) to its activated thioester, 2-succinylbenzoyl-CoA. uniprot.orguniprot.orgebi.ac.uk This enzyme belongs to the ligase family and is a key player in the menaquinone biosynthetic pathway. wikipedia.orguniprot.org In organisms like Escherichia coli and Bacillus subtilis, MenE is essential for the production of vitamin K2, which is involved in cellular respiration. wikipedia.orguniprot.org

Catalytic Reaction Mechanism

The reaction catalyzed by OSB-CoA synthetase is a two-step process that involves the activation of the carboxylate substrate followed by the transfer of the resulting acyl group to coenzyme A. This mechanism is characteristic of the adenylate-forming enzyme superfamily.

The first half-reaction involves the activation of 2-succinylbenzoate by adenosine (B11128) triphosphate (ATP). In this step, the carboxylate group of OSB attacks the α-phosphate of ATP, leading to the formation of a 2-succinylbenzoyl-adenylate intermediate and the release of pyrophosphate (PPi). This reaction primes the substrate for the subsequent nucleophilic attack by coenzyme A. Research has shown that specific amino acid residues within the enzyme's active site are crucial for this adenylation step. phys.org

In the second half-reaction, the thiol group of coenzyme A attacks the carbonyl carbon of the 2-succinylbenzoyl-adenylate intermediate. This nucleophilic attack results in the formation of the final product, 2-succinylbenzoyl-CoA, and the release of adenosine monophosphate (AMP). phys.org Structural studies have revealed significant movement of the activated succinyl group during this thioesterification step, highlighting the dynamic nature of the enzyme's catalytic cycle. phys.org

Substrate Recognition and Specificity

OSB-CoA synthetase exhibits a high degree of specificity for its substrates. The enzyme's active site is shaped to accommodate 2-succinylbenzoate, ATP, and coenzyme A. wikipedia.orgnih.gov Structural analyses of the enzyme from various bacterial sources have identified key amino acid residues that are critical for recognizing and binding these substrates. phys.org While the enzyme is highly specific for OSB, studies on related acyl-CoA synthetases have shown that some promiscuity can exist, allowing for the acceptance of other short-chain carboxylic acids, albeit with lower efficiency. nih.gov

Cofactor Requirements and Metal Ion Activation

The catalytic activity of OSB-CoA synthetase is dependent on the presence of specific cofactors and is activated by certain metal ions.

Cofactors: ATP and coenzyme A are essential cofactors for the reaction, serving as the energy source and the acyl group carrier, respectively. wikipedia.orgnih.gov

Metal Ion Activation: The enzyme requires a divalent metal ion for its activity. Magnesium (Mg²⁺) is the most effective activator, significantly increasing the enzyme's activity. wikipedia.org Other divalent cations such as manganese (Mn²⁺) and cobalt (Co²⁺) can also activate the enzyme, though to a lesser extent. wikipedia.org The presence of calcium (Ca²⁺), potassium (K⁺), sodium (Na⁺), and zinc (Zn²⁺) can also enhance activity, but less dramatically than Mg²⁺, Mn²⁺, or Co²⁺. wikipedia.org Conversely, ions like iron (Fe²⁺) and mercury (Hg²⁺) have been shown to inhibit the enzyme's function. wikipedia.org

| Metal Ion | Effect on Enzyme Activity |

| Mg²⁺ | Six-fold increase |

| Mn²⁺ | Four-fold increase |

| Co²⁺ | Four-fold increase |

| Ca²⁺ | Two-fold increase |

| K⁺ | Two-fold increase |

| Na⁺ | Two-fold increase |

| Zn²⁺ | Two-fold increase |

| Fe²⁺ | Inhibitory |

| Hg²⁺ | Inhibitory |

Kinetic Characterization and Catalytic Efficiency

Kinetic studies of OSB-CoA synthetase have provided insights into its catalytic efficiency. The enzyme from E. coli has a maximum specific activity of 3.2 micromol/min/mg. wikipedia.org It exhibits optimal activity at a pH of 7.5 and a temperature of 30°C. wikipedia.org The Michaelis constants (Km) for its substrates have been determined, providing a measure of the enzyme's affinity for them. For instance, studies on related enzymes have quantified the Km and Vmax for various substrates, demonstrating the enzyme's preference for its natural substrate. nih.gov The catalytic efficiency, often expressed as kcat/Km, reflects how efficiently the enzyme converts substrate to product. Research on acetyl-CoA synthetase, a related enzyme, has shown that factors like post-translational modifications can significantly impact its catalytic rate (kcat). nih.gov

Enzyme Family Classification: ANL Superfamily

The synthesis of 2-succinylbenzoyl-coenzyme A is catalyzed by the enzyme 2-succinylbenzoate--CoA ligase, also known as MenE. researchgate.netoup.com This enzyme belongs to the large and diverse ANL superfamily of adenylate-forming enzymes. fiveable.menih.gov The name "ANL" is derived from the three main subfamilies it encompasses: Acyl-CoA synthetases, Non-ribosomal peptide synthetase (NRPS) adenylation domains, and Luciferase enzymes. wikipedia.orgebi.ac.uk

A defining characteristic of the ANL superfamily is its conserved two-step catalytic mechanism for activating a carboxylate substrate. wikipedia.org In the first step, the enzyme utilizes ATP to adenylate the carboxylate group of a substrate—in this case, 2-succinylbenzoate—forming a high-energy acyl-adenylate intermediate and releasing inorganic pyrophosphate. In the second step, this activated intermediate is attacked by the thiol group of coenzyme A, resulting in the formation of the thioester product, 2-succinylbenzoyl-CoA, and the release of AMP. wikipedia.org

Enzymes within the ANL superfamily, including aryl-CoA ligases like MenE, are crucial in a wide array of metabolic pathways. fiveable.menih.gov They share a common structural framework, typically consisting of a large N-terminal domain and a smaller C-terminal domain, with the active site located in the cleft between them. fiveable.me The MenE enzyme (EC 6.2.1.26) is a critical component of the menaquinone (vitamin K2) biosynthetic pathway, providing the necessary 2-SB-CoA substrate for the subsequent cyclization step. researchgate.netrcsb.org

Downstream Enzymes Interacting with this compound

Following its synthesis, 2-succinylbenzoyl-CoA serves as the direct substrate for the next enzyme in the quinone biosynthesis pathway, which initiates the formation of the characteristic naphthoquinone ring structure.

1,4-Dihydroxy-2-naphthoyl-Coenzyme A Synthase (MenB)

The primary downstream enzyme that metabolizes 2-succinylbenzoyl-CoA is 1,4-dihydroxy-2-naphthoyl-Coenzyme A synthase (MenB), also referred to as DHNA-CoA synthase. wikipedia.org This enzyme (EC 4.1.3.36) catalyzes the conversion of 2-succinylbenzoyl-CoA into 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). genome.jp This reaction is a key step in the biosynthesis of both phylloquinone (vitamin K1) in plants and cyanobacteria, and menaquinone (vitamin K2) in many bacteria. wikipedia.org

The conversion is an intramolecular Claisen-type condensation, where the enzyme facilitates the cyclization of the substrate to form the bicyclic naphthoate ring structure. nih.gov Unlike MenE, MenB is not a member of the ANL superfamily but belongs to the crotonase fold superfamily. wikipedia.org Structural and functional studies have revealed that MenB utilizes an induced-fit mechanism essential for its catalytic activity, where the binding of the substrate induces conformational changes in the enzyme's active site. Because this pathway is essential for many bacterial pathogens but is absent in humans, MenB is considered an attractive target for the development of novel antibiotics.

Other Subsequent Enzymes in Quinone Maturation

The product of the MenB reaction, 1,4-dihydroxy-2-naphthoyl-CoA, undergoes further enzymatic modifications to become a mature quinone. The subsequent steps involve the removal of the coenzyme A group and the addition of a long isoprenoid side chain. nih.gov

The first of these subsequent steps is the hydrolysis of the thioester bond of DHNA-CoA to release coenzyme A and form 1,4-dihydroxy-2-naphthoate (DHNA). wikipedia.org This reaction is catalyzed by a specific thioesterase known as 1,4-dihydroxy-2-naphthoyl-CoA hydrolase (EC 3.1.2.28). genome.jpuniprot.org In plants like Arabidopsis thaliana, this enzyme is designated DHNAT, while in E. coli, the homolog is known as YbgC. nih.govnih.gov These thioesterases belong to the hotdog-fold family of enzymes. rcsb.org

Once DHNA is formed, it becomes the substrate for 1,4-dihydroxy-2-naphthoate polyprenyltransferase, commonly known as MenA (EC 2.5.1.74). wikipedia.orgmicrobialtec.com This enzyme catalyzes the attachment of a long prenyl side chain (such as a phytyl or octaprenyl group) from a polyprenyl diphosphate (B83284) donor to the DHNA core, forming demethylmenaquinol or a related compound. wikipedia.orgresearchgate.net This prenylation is a crucial step that anchors the quinone in the cell membrane. wikipedia.org The final step in the maturation of menaquinone involves a methylation reaction catalyzed by the enzyme MenG, which converts the demethylated precursor to the final, active menaquinone. researchgate.net

Structural Biology of 2 Succinylbenzoyl Coenzyme a Interacting Enzymes

O-Succinylbenzoyl-Coenzyme A Synthetase (MenE) Structural Analysis

O-succinylbenzoyl-Coenzyme A (OSB-CoA) synthetase, or MenE, is a crucial enzyme in the bacterial biosynthesis of menaquinone (vitamin K2). wikipedia.orgnih.gov As a member of the adenylating enzymes (ANL) family, MenE catalyzes the conversion of o-succinylbenzoate (OSB) to OSB-CoA in a two-step reaction involving an adenylate intermediate. researchgate.netresearchgate.net This enzyme's absence in mammals makes it an attractive target for the development of novel antibacterial agents. nih.govnih.gov

MenE from Escherichia coli has a molecular weight of approximately 185 kDa and exists as a homotetramer, meaning it is composed of four identical subunits. wikipedia.org Each subunit consists of a larger N-terminal domain and a smaller C-terminal domain. nih.gov The quaternary structure of MenE from Staphylococcus aureus reveals that the subunits are arranged in a way that the active sites are located at the interface between these domains. wikipedia.org In the tetrameric structure of E. coli succinyl-CoA synthetase, a related enzyme, the α-subunits only interact with the β-subunits, and the β-subunits interact to form a dimer of αβ-dimers. rcsb.org This arrangement is crucial for the enzyme's catalytic function.

The active site of MenE is located at the interface of the N- and C-terminal domains. researchgate.netrcsb.org The binding of substrates induces significant conformational changes, reconfiguring the active site for the two distinct half-reactions: adenylation and thioesterification. researchgate.netphys.org

ATP is the first substrate to bind to MenE. nih.gov This binding event is critical as it induces a conformational change that creates the binding site for the second substrate, OSB. nih.gov The interaction between ATP and the enzyme involves a phosphate-binding loop (P-loop) that tightly grips the triphosphate moiety of ATP. nih.gov This interaction is a conserved feature among adenylating enzymes. nih.gov The binding of ATP facilitates an "open-to-closed" conformational change, forming a compact adenylation active site. nih.gov

The adenylate intermediate, OSB-AMP, is formed in the first step of the reaction. researchgate.netnih.gov Crystal structures of MenE in complex with OSB-AMP have captured a post-adenylation state, revealing a strained conformation of the bound intermediate. nih.gov This strained conformation is thought to represent the state immediately following the adenylation reaction but prior to the conformational changes required for the second half-reaction. nih.gov

Following the formation of the OSB-AMP intermediate and the release of pyrophosphate, Coenzyme A (CoA) binds to the enzyme. researchgate.net The binding of CoA occurs in a tunnel-like structure. pdbj.org In related enzymes, this tunnel is often referred to as the pantetheine (B1680023) binding tunnel. acs.org The C-terminal domain of MenE rotates significantly to create the active site for the thioesterification reaction, where the thiol group of CoA attacks the acyl-adenylate intermediate. researchgate.net

MenE utilizes a domain alternation mechanism to catalyze its two-step reaction. researchgate.netresearchgate.net This mechanism involves large-scale conformational changes, primarily the rotation of the C-terminal domain relative to the N-terminal domain. researchgate.netresearchgate.net Upon binding ATP, the enzyme transitions from an open to a closed conformation to facilitate the adenylation reaction. nih.gov

After the formation of the OSB-AMP intermediate, the C-terminal domain rotates by approximately 139.5° around a hinge residue, Ser384 in Bacillus subtilis MenE, to form the thioesterification conformation. researchgate.netresearchgate.net This rotation reconfigures the active site, bringing the bound OSB-AMP intermediate into proximity with the newly bound CoA for the second half-reaction. researchgate.net This domain alternation is a hallmark of the ANL family of enzymes, which includes acyl-CoA synthetases and firefly luciferase. nih.gov

Site-directed mutagenesis studies have identified several key amino acid residues crucial for the catalytic activity of MenE.

Lysine (B10760008) (K471 in B. subtilis MenE): A strictly conserved lysine residue plays a critical role in stabilizing the transition state of the adenylation reaction. nih.govresearchgate.net Acetylation of this residue has been shown to regulate enzyme activity. researchgate.net

Histidine (His196 in B. subtilis MenE): This residue, conserved among many acyl- and aryl-CoA synthetases, is involved in both the adenylation and thioesterification steps. nih.govnih.gov Mutational analysis suggests it plays a role in the desolvation of the active site. nih.gov

Arginine (R195 in E. coli MenE): This conserved arginine is important for binding the carboxylate group of the OSB substrate. nih.govacs.org

Serine (Ser384 in B. subtilis MenE): This residue acts as the hinge for the large-scale rotation of the C-terminal domain during the domain alternation mechanism. researchgate.netresearchgate.net

Mutational studies have also identified residues that specifically contribute to the thioesterification half-reaction without significantly affecting the adenylation step, providing further evidence for the domain-alternation model. phys.orgresearchgate.net

| Enzyme | Organism | PDB Code | Description |

| O-succinylbenzoate-CoA ligase | Staphylococcus aureus | 3ipl | Crystal structure of MenE. wikipedia.org |

| O-succinylbenzoyl-CoA synthetase | Bacillus subtilis | 5x8f | Ternary complex with AMP and a product analogue. pdbj.orguni-goettingen.de |

| O-succinylbenzoyl-CoA synthetase | Bacillus subtilis | 5x8g | Complex with a product analogue. uni-goettingen.de |

| O-succinylbenzoyl-CoA synthetase | Bacillus subtilis | 5buq | Complex with the adenylate intermediate. uni-goettingen.de |

| Succinyl-CoA synthetase | Escherichia coli | 1SCU | Crystal structure of the α2β2 heterotetramer. rcsb.org |

Active Site Architecture and Binding Pockets

Structural Aspects of Other Related Enzymes

The biosynthesis of menaquinone, or vitamin K2, involves a series of enzymatic reactions. Beyond the initial formation of 2-Succinylbenzoyl-Coenzyme A, subsequent enzymes in the pathway exhibit complex structural dynamics that are crucial for their catalytic function. This section delves into the structural biology of these downstream enzymes, focusing on the induced-fit mechanisms and comparative structural features of orthologs.

Induced-Fit Mechanisms in DHNA-CoA Synthase

1,4-Dihydroxy-2-naphthoyl-coenzyme A (DHNA-CoA) synthase, also known as MenB, catalyzes the intramolecular Claisen condensation of 2-succinylbenzoyl-CoA to form DHNA-CoA. nih.gov This reaction is a critical step in the menaquinone biosynthetic pathway. researchgate.net Structural studies have revealed that DHNA-CoA synthase, a member of the crotonase fold superfamily, employs a sophisticated induced-fit mechanism for its catalytic activity. nih.govnih.gov

High-resolution crystal structures of DHNA-CoA synthase from Escherichia coli and Synechocystis sp. PCC6803 in complex with product analogs have elucidated significant conformational changes upon ligand binding. nih.govrcsb.org These structural alterations are characterized by two main events:

Ordering of the Active-Site Loop: In the unbound state, a loop in the active site is disordered. However, upon binding of a ligand, this loop, spanning approximately 27 residues, folds into a defined structure, including a β-hairpin. researchgate.netnih.govnih.gov

Reorientation of the C-terminal Helix: Concurrently with the loop ordering, a helix at the carboxy-terminus of the enzyme undergoes a significant reorientation. nih.govnih.gov

These conformational changes are interdependent, with the newly ordered loop and the reoriented helix forming a new interface. This interface not only stabilizes the closed conformation of the active site but also establishes additional interactions with the coenzyme A moiety of the substrate, effectively securing it for catalysis. nih.govnih.gov The closure of the active site shields the reaction from the bulk solvent, which is likely essential for the chemical transformation. researchgate.netiucr.org

The functional importance of this induced-fit mechanism is underscored by site-directed mutagenesis studies. Mutations in the amino acid residues that form the interface between the ordered loop and the reoriented helix have been shown to significantly reduce the enzyme's catalytic activity. nih.gov This demonstrates that the ligand-induced conformational changes are not merely a structural curiosity but a fundamental aspect of the catalytic mechanism of DHNA-CoA synthases. nih.gov These findings suggest a catalytically essential induced-fit that is likely initiated by the enzyme-ligand interactions at the active site. nih.gov

Comparative Structural Insights Across Enzyme Orthologs

DHNA-CoA synthase orthologs from various organisms have been structurally characterized, providing a platform for comparative analysis. These studies have revealed both conserved structural features and notable differences, which often correlate with variations in their catalytic mechanisms.

A key distinguishing feature among DHNA-CoA synthase orthologs is their dependence on bicarbonate for catalysis. This has led to their classification into two subtypes:

Type I DHNA-CoA Synthases: These enzymes, found in organisms like E. coli and Salmonella typhimurium, are dependent on bicarbonate as a cofactor. nih.gov Structural studies have shown that bicarbonate binds to the active site and is proposed to act as a catalytic base, initiating the condensation reaction by abstracting a proton. nih.govrcsb.org

Type II DHNA-CoA Synthases: Orthologs from organisms such as Mycobacterium tuberculosis are bicarbonate-independent. nih.govrcsb.org In these enzymes, the role of the catalytic base is fulfilled by an aspartate residue, which is spatially equivalent to the bicarbonate binding site in the Type I enzymes. nih.gov

The table below summarizes the structural information for DHNA-CoA synthase (MenB) and o-succinylbenzoate-CoA ligase (MenE) from various organisms, highlighting their PDB accession codes and key structural features.

| Enzyme | Organism | PDB ID | Resolution (Å) | Quaternary Structure | Key Features |

| DHNA-CoA synthase (MenB) | Escherichia coli | 4I42 | 1.85 | Hexamer | Type I (bicarbonate-dependent), exhibits induced-fit mechanism. rcsb.org |

| Synechocystis sp. PCC6803 | 4ELW | 2.04 | Hexamer | Type I (bicarbonate-dependent), structure solved with bicarbonate bound. rcsb.org | |

| Mycobacterium tuberculosis | 4QIJ | 2.20 | Hexamer | Type II (bicarbonate-independent), shows ligand-dependent active-site closure. rcsb.orgresearchgate.net | |

| Staphylococcus aureus | 3IPL | 2.30 | Tetramer | - | |

| o-Succinylbenzoate-CoA ligase (MenE) | Staphylococcus aureus | 3IPL | 2.30 | Tetramer | Crystal structure of the enzyme responsible for synthesizing 2-succinylbenzoyl-CoA. wikipedia.orgrcsb.org |

| Bacillus subtilis | 5GTD | - | Dimer | Structure in complex with the acyl-adenylate intermediate OSB-AMP. rcsb.orgresearchgate.net | |

| Bacillus subtilis | 5X8G | 1.90 | - | Structure of a double mutant in complex with a product analogue. rcsb.org |

This table is generated based on available data and is not exhaustive.

The structural conservation of the induced-fit mechanism, despite differences in cofactor usage, highlights its fundamental importance for the catalytic function of DHNA-CoA synthases. These comparative structural insights are invaluable for understanding the evolution of this enzyme family and can aid in the design of broad-spectrum inhibitors targeting the menaquinone biosynthetic pathway.

Regulatory Mechanisms Governing 2 Succinylbenzoyl Coenzyme a Metabolism

Post-Translational Modification of O-Succinylbenzoyl-Coenzyme A Synthetase.asm.orgresearcher.lifewikipedia.org

A key regulatory strategy for controlling the activity of o-succinylbenzoyl-CoA synthetase (MenE), the enzyme that synthesizes OSB-CoA, is reversible lysine (B10760008) acetylation. asm.orgresearcher.lifenih.gov This post-translational modification provides a rapid and efficient mechanism to modulate enzyme function in response to cellular signals. researchgate.net

In the bacterium Bacillus subtilis, the o-succinylbenzoyl-CoA synthetase (BsMenE) is a target for acetylation by the GCN5-related N-acetyltransferase (GNAT) AcuA. asm.orgresearchgate.netasm.org This modification specifically occurs on a conserved lysine residue within the enzyme's active site. nih.gov The acetylation of this critical lysine residue leads to the inactivation of the MenE enzyme. nih.gov

The process of acetylation involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of the target lysine residue. nih.gov This reaction is catalyzed by AcuA and effectively blocks the active site of MenE, preventing it from binding its substrates and carrying out its catalytic function. researchgate.net

The acetylation of MenE is a reversible process. The removal of the acetyl group is carried out by a sirtuin deacetylase, specifically SrtN in Bacillus subtilis. researchgate.netasm.org Sirtuins are a class of NAD+-dependent deacetylases. researchgate.net The deacetylation reaction restores the positive charge of the lysine residue in the active site, thereby reactivating the MenE enzyme. nih.gov This allows for the synthesis of OSB-CoA to resume when cellular conditions require it.

The reversible acetylation of o-succinylbenzoyl-CoA synthetase has significant functional consequences for the cell. By controlling the activity of MenE, the cell can regulate the metabolic flux through the menaquinone biosynthetic pathway. researchgate.net When MenE is acetylated and inactive, the production of OSB-CoA and, consequently, menaquinone is reduced. researchgate.netasm.org This can impact the efficiency of the electron transport chain and cellular respiration. nih.gov

Conversely, deacetylation by SrtN restores MenE activity, allowing for an increased production of menaquinone to meet higher energy demands. asm.org This dynamic control allows bacteria to adapt their metabolism to changing environmental conditions and nutrient availability. researchgate.net

Genetic and Transcriptional Regulation

In addition to post-translational modifications, the metabolism of 2-succinylbenzoyl-coenzyme A is also governed by the regulation of gene expression. This ensures that the enzymes of the menaquinone pathway are synthesized in appropriate amounts.

The genes encoding the enzymes of the menaquinone biosynthetic pathway, including menE, are often organized into operons in bacteria. nih.govpnas.org This co-localization allows for the coordinated expression of all the genes required for the pathway. The regulation of these operons can be complex, involving both positive and negative control mechanisms at the transcriptional level. libretexts.org

In Staphylococcus aureus, the genes menE and menC are part of a noncontiguous operon that also includes other genes involved in menaquinone synthesis. nih.govpnas.org Their expression is controlled by a single promoter upstream of the menE gene. nih.gov This ensures that the proteins are produced in a coordinated manner.

The regulation of the menaquinone pathway is integrated into broader metabolic and regulatory networks within the cell. science.gov For instance, the expression of menaquinone biosynthetic genes can be influenced by the cellular redox state and the availability of oxygen. mdpi.com In Mycobacterium tuberculosis, the enzyme MenD, which catalyzes a step prior to MenE, is subject to allosteric feedback inhibition by a downstream product of the pathway, 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov This provides another layer of control over the entire pathway.

These intricate regulatory networks ensure that the production of menaquinone, and therefore the synthesis of this compound, is finely tuned to the physiological needs of the organism. researchgate.net

Compartmentalization and Gene Orthologs in Plants

The biosynthesis of phylloquinone, a pathway in which this compound is a key intermediate, was traditionally believed to be confined entirely within the plastids, originating from the cyanobacterial endosymbiont. nih.gov However, recent research has overturned this view, revealing a more complex picture of compartmentalization between plastids and peroxisomes. nih.govumich.edu This division of labor between organelles is a critical regulatory mechanism.

The formation of 2-succinylbenzoyl-CoA from its precursor, o-succinylbenzoate, is catalyzed by o-succinylbenzoate-CoA ligase. researchgate.net In the model plant Arabidopsis thaliana, the gene encoding this enzyme, AAE14 (an ortholog of the bacterial menE gene), is dually targeted to both plastids and peroxisomes. umich.eduresearchgate.net This dual localization suggests a pivotal control point in the pathway.

Conversely, the subsequent step, the conversion of 2-succinylbenzoyl-CoA into 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), is catalyzed by naphthoate synthase (NS or MenB). oup.com Proteomic studies and in vivo targeting experiments have conclusively shown that in Arabidopsis and spinach (Spinacia oleracea), this enzyme resides exclusively in the peroxisomes. umich.eduoup.com Furthermore, the enzyme responsible for the next step, the hydrolysis of DHNA-CoA by a thioesterase, is also localized to the peroxisome in Arabidopsis. nih.govnih.gov This discovery of at least two consecutive enzymatic reactions occurring in the peroxisome firmly establishes this organelle as a central site for phylloquinone biosynthesis. researchgate.net The metabolic intermediates, including 2-succinylbenzoyl-CoA, must therefore be transported between the plastid and the peroxisome, and the final product of the peroxisomal steps, 1,4-dihydroxy-2-naphthoate, is then transported back to the plastid for the final steps of phylloquinone synthesis. researchgate.net

This compartmentalization is not uniform across all plant species or conditions. In the non-photosynthetic holoparasitic plant Phelipanche aegyptiaca, which retains phylloquinone biosynthesis, the terminal enzymes of the pathway have been redirected to the plasma membrane, suggesting a non-canonical role for phylloquinone in these organisms related to transmembrane redox signaling. oup.comtandfonline.com

The genes responsible for 2-succinylbenzoyl-CoA metabolism and the broader phylloquinone pathway in plants have a diverse and heterogeneous evolutionary origin. While many genes, such as the multi-functional PHYLLO locus (containing orthologs of menD, menC, and menH), are derived from the ancestral cyanobacterial endosymbiont, others have been acquired through horizontal gene transfer from bacteria. nih.govnih.govuni-muenchen.de For instance, phylogenetic analyses indicate that the plant DHNA-CoA thioesterases likely originated from a bacterial species of the Lactobacillales order. nih.gov This mosaic of gene origins highlights the complex evolutionary trajectory that has shaped the regulation of this metabolic pathway.

Table 1: Subcellular Localization of Key Enzymes in 2-Succinylbenzoyl-CoA Metabolism in Arabidopsis thaliana

| Enzyme | Gene (Arabidopsis) | Reaction | Subcellular Localization |

|---|---|---|---|

| o-Succinylbenzoate-CoA ligase | AAE14 (MenE ortholog) | o-Succinylbenzoate → 2-Succinylbenzoyl-CoA | Plastid and Peroxisome umich.eduresearchgate.net |

| Naphthoate synthase | NS (MenB ortholog) | 2-Succinylbenzoyl-CoA → 1,4-Dihydroxy-2-naphthoyl-CoA | Peroxisome researchgate.netoup.com |

Table 2: Gene Orthologs in Phylloquinone Biosynthesis and Their Evolutionary Origin

| Gene/Locus | Plant Species | Encoded Function | Putative Evolutionary Origin |

|---|---|---|---|

| PHYLLO | Arabidopsis thaliana, Green Algae, Diatoms | MenF, MenD, MenC, MenH functions | Eubacterial (likely from plastid operon) nih.gov |

| NS (MenB) | Arabidopsis thaliana, Spinacia oleracea | Naphthoate synthase | Cyanobacteria, Chlorobi, Red Algae researchgate.net |

| AAE14 (MenE) | Arabidopsis thaliana | o-Succinylbenzoate-CoA ligase | Eubacterial researchgate.net |

| AtDHNAT1/2 | Arabidopsis thaliana | DHNA-CoA thioesterase | Lactobacillales (Horizontal Gene Transfer) nih.gov |

Research Methodologies in 2 Succinylbenzoyl Coenzyme a Studies

Biochemical Characterization Techniques

Biochemical approaches are fundamental to understanding the enzymatic reactions involving OSB-CoA. These methods allow for the detailed study of enzyme function, kinetics, and interactions with substrates and inhibitors.

To study the enzymes that metabolize OSB-CoA, such as o-succinylbenzoyl-CoA synthetase (MenE) and 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), it is essential to obtain them in a pure form. Initially, these enzymes were purified from bacterial cell-free extracts. nih.gov However, the advent of recombinant DNA technology has revolutionized this process.

The genes encoding these enzymes, for instance menB and menE from various bacterial sources like Escherichia coli, Mycobacterium tuberculosis, Staphylococcus aureus, and Bacillus subtilis, are cloned into expression vectors. nih.govnih.govnih.govnih.gov These vectors are then introduced into a host organism, typically E. coli, which is induced to overexpress the target protein. nih.govnih.gov The resulting recombinant enzymes can then be purified to homogeneity using standard chromatographic techniques, such as affinity and gel filtration chromatography. nih.gov For example, MenF, an isochorismate synthase involved in the upstream pathway, has been overexpressed and purified, showing a molecular mass of 98 kDa as a homodimer. nih.gov Similarly, recombinant MenB from S. aureus was found to form a hexamer with an estimated molecular weight of 185 kDa. nih.gov The availability of large quantities of pure, active enzyme is a prerequisite for all subsequent biochemical and structural analyses. nih.govnih.gov

The activity of enzymes involved in the turnover of OSB-CoA is commonly measured using spectrophotometric assays. These assays monitor the change in absorbance of a specific molecule over time, which is directly proportional to the rate of the enzymatic reaction.

For o-succinylbenzoyl-CoA synthetase (MenE), which synthesizes OSB-CoA from o-succinylbenzoate (OSB), ATP, and Coenzyme A (CoA), a common method is a coupled enzyme assay. nih.govacs.org In this system, the release of pyrophosphate (PPi) during the reaction is coupled to the activity of two other enzymes, inorganic pyrophosphatase (IPP) and purine (B94841) nucleoside phosphorylase (PNP). nih.gov This ultimately leads to a measurable increase in absorbance at 360 nm. nih.gov

Alternatively, the formation of the product, OSB-CoA, can be monitored by coupling the MenE reaction to the subsequent enzyme in the pathway, 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). nih.govacs.org MenB converts OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), a compound that has a distinct absorbance at 392 nm, allowing for direct measurement of the rate of OSB-CoA conversion. nih.gov These assays are crucial for determining enzyme activity under various conditions and for high-throughput screening of potential inhibitors. nih.govresearchgate.net

Table 1: Spectrophotometric Assays for Enzymes Metabolizing OSB-CoA

| Enzyme | Assay Principle | Wavelength (nm) | Key Reagents | Reference(s) |

|---|---|---|---|---|

| o-Succinylbenzoyl-CoA Synthetase (MenE) | Coupled assay measuring PPi release | 360 | IPP, PNP, MESG | nih.gov |

| o-Succinylbenzoyl-CoA Synthetase (MenE) | Coupled assay measuring OSB-CoA formation | 392 | MenB | nih.gov |

| 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) | Direct measurement of DHNA-CoA formation | 392 | OSB-CoA | nih.gov |

Kinetic analysis provides quantitative insights into the mechanism of enzyme action. Steady-state kinetics are used to determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for the substrates of MenE (ATP, OSB, CoA) and MenB (OSB-CoA). nih.govresearchgate.net For example, the E. coli MenE has Km values of 16 µM for OSB, 73.5 µM for ATP, and 360 µM for CoA. nih.gov The kcat for B. anthracis OSB-CoA synthetase was determined to be approximately 155 min-1. nih.gov

Pre-steady-state kinetic studies are employed to investigate the individual steps in the catalytic cycle, such as substrate binding and product release. nih.govelsevierpure.com These studies on Bacillus anthracis OSB-CoA synthetase have been instrumental in defining its kinetic mechanism as an ordered Bi Uni Uni Bi ping-pong mechanism, where substrates bind and products are released in a specific sequence. nih.govacs.orgelsevierpure.com Such detailed kinetic analyses are crucial for understanding the catalytic mechanism and for the rational design of inhibitors that target specific steps in the reaction. nih.govresearchgate.net

To probe the active site of enzymes that bind OSB-CoA and to develop potential antimicrobial agents, researchers utilize substrate analogs and inhibitors. nih.govelsevierpure.com Substrate analogs are molecules that are structurally similar to the natural substrate, OSB-CoA, or its precursors. By testing these analogs, the structural features required for substrate recognition and catalysis can be identified. nih.govelsevierpure.com For instance, studies with analogs of o-succinylbenzoate (OSB) have shown that OSB-CoA synthetase has a strong preference for its natural substrate, with most analogs showing little to no activity. nih.govelsevierpure.com

Inhibitor binding studies are performed to characterize the potency and mechanism of action of inhibitory compounds. A notable example is the development of stable analogs of the reaction intermediate, o-succinylbenzoyl-adenosine monophosphate (OSB-AMP). nih.govresearchgate.net One such inhibitor, OSB-AMS, was found to be a potent inhibitor of MenE from various bacteria, with IC50 values in the nanomolar range. nih.govresearchgate.net Kinetic studies revealed that OSB-AMS acts as a competitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to OSB. researchgate.net Similarly, inhibitors targeting MenB have been identified through high-throughput screening, and their mechanism of inhibition has been characterized through kinetic studies, revealing non-competitive inhibition patterns. nih.gov These studies are vital for the development of novel antibiotics targeting the menaquinone biosynthesis pathway. nih.govmdpi.com

Structural Biology Approaches

Structural biology provides a three-dimensional view of the enzymes that interact with OSB-CoA, offering a framework for understanding their catalytic mechanisms and for structure-based drug design.

X-ray crystallography is the primary technique used to determine the high-resolution atomic structures of proteins. The enzymes MenB and MenE from several pathogenic bacteria have been crystallized and their structures solved. nih.govnih.govamanote.comnih.govnih.gov These structures reveal that MenB is a member of the crotonase superfamily and typically forms a hexameric assembly. nih.govnih.gov The crystal structure of Mycobacterium tuberculosis MenB was solved at a resolution of 1.8 Å. amanote.comnih.gov

Crucially, crystallographic studies have been performed on these enzymes in complex with substrate analogs or inhibitors. amanote.comnih.govnih.gov For example, the structure of M. tuberculosis MenB has been solved in complex with acetoacetyl-CoA, a substrate analog, at 2.3 Å resolution. amanote.comnih.gov The structure of Bacillus subtilis MenE has been determined in complex with the adenylate intermediate OSB-AMP. nih.govacs.org These complex structures provide detailed snapshots of the active site, revealing how the enzyme recognizes its substrates and how inhibitors bind. nih.goviucr.org They have been essential in identifying key amino acid residues involved in catalysis and in elucidating the conformational changes that occur during the reaction cycle. nih.goviucr.org For instance, the structure of MenE shows that it undergoes a significant domain rotation of 139.5° to switch between its adenylation and thioesterification conformations. nih.govnih.gov

Table 2: X-Ray Crystallography Data for Enzymes Metabolizing OSB-CoA and its Analogs

| Enzyme | Organism | Ligand(s) | PDB ID | Resolution (Å) | Reference(s) |

|---|---|---|---|---|---|

| MenB | Mycobacterium tuberculosis | Apo | 1Q52 | 1.8 | amanote.comnih.gov |

| MenB | Mycobacterium tuberculosis | Acetoacetyl-CoA | 1Q51 | 2.3 | amanote.comnih.gov |

| MenB | Mycobacterium tuberculosis | 1-HNA-CoA | 4QIJ | 2.20 | rcsb.org |

| MenB | Staphylococcus aureus | Acetoacetyl-CoA | - | 2.9 | nih.gov |

| MenB | Escherichia coli | OSB-NCoA | 3T89 | 2.0 | rcsb.org |

| MenE | Bacillus subtilis | OSB-AMP | 5GTD | 2.69 | nih.govacs.orgproteopedia.org |

| MenE (mutant) | Bacillus subtilis | OSB-NCoA | 5X8G | 1.90 | nih.govrcsb.org |

| MenE (mutant) | Bacillus subtilis | OSB-NCoA, AMP | 5X8F | 1.76 | nih.govnih.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations serve as powerful tools for investigating the enzymes that interact with 2-succinylbenzoyl-CoA's precursor, o-succinylbenzoate (OSB), and its direct product, 1,4-dihydroxy-2-naphthoate (DHNA). These enzymes are primarily o-succinylbenzoyl-CoA synthetase (MenE) and 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).

Computational docking has been instrumental in the structure-based design of novel inhibitors for MenE. nih.govacs.orgresearchgate.netosti.gov Researchers use docking algorithms to predict how potential inhibitor molecules will bind to the active site of the MenE enzyme. This approach was successfully used to develop non-acyl sulfamate (B1201201) inhibitors of MenE, with one of the most potent analogues being a m-phenyl ether-linked compound. nih.govacs.org To validate these computational predictions, the X-ray co-crystal structure of the inhibitor bound to the enzyme was determined, confirming the binding mode. nih.govacs.org

Molecular Genetic and Cellular Biology Tools

Gene Knockout and Mutant Strain Generation

The generation of gene knockout and mutant strains is a cornerstone of functional genomics, allowing researchers to elucidate the role of specific genes in the menaquinone pathway. The genes menB (encoding 1,4-dihydroxy-2-naphthoyl-CoA synthase) and menE (encoding o-succinylbenzoyl-CoA synthetase) have been targeted in various bacterial species.

In Escherichia coli, the isolation of menA and menB mutants was crucial in outlining the biosynthetic pathway. Current time information in Kabupatén Cilacap, ID. Studies demonstrated that menB-deficient strains accumulate 2-succinylbenzoic acid, the precursor to the substrate for MenE, confirming the step at which the pathway is blocked. Current time information in Kabupatén Cilacap, ID. Similarly, knockout of men genes in Lactococcus lactis and Lactiplantibacillus plantarum has been used to study and reconstitute the menaquinone pathway. nih.govnih.gov Inactivation of the menB gene in the cyanobacterium Synechocystis sp. PCC 6803 was achieved by replacing most of the gene with a spectinomycin (B156147) resistance cartridge via homologous recombination. mdpi.com The essentiality of the menB gene has been confirmed in pathogens like Staphylococcus aureus, where its knockout leads to a small-colony variant (SCV) phenotype that is dependent on menadione (B1676200) for growth, validating MenB as an antimicrobial target. nih.govresearchgate.net

Table 1: Examples of Gene Knockouts in Menaquinone Biosynthesis Research

| Organism | Gene(s) Knocked Out | Method | Key Finding | Citation(s) |

|---|---|---|---|---|

| Escherichia coli | menA, menB | Chemical Mutagenesis | menB mutants accumulate 2-succinylbenzoic acid. | Current time information in Kabupatén Cilacap, ID. |

| Synechocystis sp. PCC 6803 | menA, menB | Homologous Recombination | Successful inactivation and segregation of the mutant allele confirmed by PCR and Southern blot. | mdpi.com |

| Lactococcus lactis | menA, menB, menE, menG | Double-Crossover Gene Replacement | Created deficient strains to test complementation by genes from other bacteria. | nih.gov |

| Staphylococcus aureus | menB | - (Clinical Isolates) | Mutations in menB were identified as the genetic basis for menadione-auxotrophic SCVs. | nih.gov |

| Mesorhizobium huakuii | dmtH (methyltransferase) | Transposon Insertion | Gene is essential for symbiotic nitrogen fixation. | nih.gov |

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a precise technique used to substitute specific amino acids within an enzyme, allowing for a detailed analysis of structure-function relationships. This method has been extensively applied to the enzymes MenB and MenE to identify critical catalytic and binding residues.

In Mycobacterium tuberculosis MenB, mutagenesis studies revealed that the active site residues Asp-192 and Tyr-287 are essential for enzymatic catalysis. The X-ray crystal structure of MenB showed these residues line a deep pocket in the active site. researchgate.net In the E. coli MenB enzyme, mutagenesis of two conserved tyrosine residues, Y97 and Y258, supported a mechanism where these residues participate in the intramolecular proton transfer required for the condensation reaction. nih.gov For the o-succinylbenzoyl-CoA synthetase (MenE) from Bacillus subtilis, site-directed mutagenesis was used to investigate the impact of post-translational modification. The lysine (B10760008) residue at position 471 (K471) was identified as a site of reversible acetylation, and a K471A mutant was created to confirm that this site was essential for the modification. nih.gov This technique has also been used to probe the CoA binding site in other related enzymes, such as the succinyl-CoA synthetase of E. coli. asm.org

Table 2: Site-Directed Mutagenesis Studies on Menaquinone Pathway Enzymes

| Enzyme | Organism | Mutated Residue(s) | Effect on Function | Citation(s) |

|---|---|---|---|---|

| MenB | Mycobacterium tuberculosis | Asp-192, Tyr-287 | Essential for catalytic activity. | researchgate.net |

| MenB | Escherichia coli | Tyr-97, Tyr-258 | Residues participate directly in the intramolecular proton transfer. | nih.gov |

| MenE | Bacillus subtilis | Lys-471 (to Ala) | Prevented acetylation by the BsAcuA acetyltransferase, confirming it as the modification site. | nih.gov |

| Succinyl-CoA Synthetase | Escherichia coli | Trp-43β, His-50β | Residues identified as essential. | asm.org |

Gene Expression Analysis (Transcriptomics)

Understanding the regulation of the genes involved in 2-succinylbenzoyl-CoA metabolism is crucial. Gene expression studies focus on the men operon, which in many bacteria clusters the genes responsible for the early steps of menaquinone synthesis.

In E. coli, five genes (menB, -C, -D, -E, and -F) are clustered together, suggesting they are co-regulated as an operon. nih.govnih.gov Analysis of the menB gene sequence identified a putative promoter region recognized by the sigma 70 factor, which is capable of initiating transcription. nih.govasm.org However, studies using multicopy plasmids containing menB did not result in a proportional increase in enzyme activity, indicating that the expression or activity of the enzyme is subject to more complex regulation. nih.govasm.org Transcriptional regulation can occur through various mechanisms, including activation and repression by molecules that bind to operator regions near the promoter. khanacademy.orgyoutube.comkhanacademy.org

In Mycobacterium tuberculosis, evidence points to a feedback inhibition mechanism where the final soluble product of the cytosolic pathway, DHNA, binds to and inhibits MenD, the enzyme catalyzing the first committed step. researchgate.netresearchgate.net This represents a protein-level regulatory mechanism to control the flux through the pathway. In Bacillus subtilis, transcriptomic analysis under alkali stress showed that metabolic pathways associated with menaquinone synthesis were enhanced, promoting its accumulation. researchgate.net

Subcellular Localization Studies

Determining the cellular location of enzymes is key to understanding metabolic organization. In prokaryotes, which lack most membrane-bound organelles, proteins are generally located in the cytoplasm, the plasma membrane, or the periplasm. lumenlearning.combccampus.cakhanacademy.org

Studies in E. coli have established that the biosynthesis of the naphthoquinone head group of menaquinone occurs in the cytoplasm. researchgate.netnih.gov This includes the enzymes MenE, which produces o-succinylbenzoyl-CoA, and MenB, which converts it to 1,4-dihydroxy-2-naphthoyl-CoA. Following the synthesis of this soluble precursor, the subsequent steps, which involve the attachment of the long, lipid-soluble polyprenyl tail by enzymes like MenA, take place at the cell membrane. mdpi.comnih.govasm.org

More detailed studies in Mycobacterium smegmatis using sucrose (B13894) density gradient fractionation have provided a more nuanced picture. While the initial steps are cytosolic, the final two enzymes of the pathway, MenG and MenJ, were found to be associated with the intracellular membrane domain (IMD), a distinct region within the plasma membrane. researchgate.netfrontiersin.org This spatial segregation suggests a highly organized and regulated process, channeling the soluble precursor from the cytoplasm to the membrane for the final steps of menaquinone assembly.

Advanced Analytical Techniques

The direct analysis of 2-succinylbenzoyl-CoA and related acyl-CoA thioesters is challenging due to their reactivity and low cellular concentrations. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for their detection and quantification. nih.govnih.govnih.gov

LC-MS/MS provides high sensitivity and specificity for the analysis of various acyl-CoA species. nih.gov Protocols have been developed using reversed-phase liquid chromatography to separate a broad spectrum of CoA derivatives. nih.gov These methods allow for the quantification of thioesters down to the nanomolar or even femtomole range. nih.gov However, significant challenges remain, most notably the chemical instability of the thioester bond. Succinyl-CoA, a close analogue of 2-succinylbenzoyl-CoA, is known to be particularly labile. To ensure accurate measurement, sample preparation is critical and typically involves rapid quenching of metabolism, extraction with agents like sulfosalicylic acid (SSA), and the inclusion of reducing agents to prevent the oxidation of free Coenzyme A. mdpi.com

In addition to direct detection, coupled enzyme assays are used to measure the activity of enzymes like MenE. In this type of assay, the reaction of MenE is linked to the reaction of MenB. The production of DHNA-CoA by MenB can be monitored continuously using spectrophotometry by measuring the increase in absorbance at a specific wavelength (392 nm), which provides an indirect but effective measure of MenE activity. nih.govacs.org Furthermore, mass spectrometry has been used for detailed protein analysis, such as in peptide fingerprinting to identify the exact site of post-translational modifications on the MenE enzyme. nih.gov

Mass Spectrometry for Post-Translational Modifications

While direct mass spectrometric analysis of 2-succinylbenzoyl-coenzyme A is not extensively documented in public literature, the methodologies for studying the closely related post-translational modification, lysine succinylation, are well-established. In this process, a succinyl group is transferred from a donor molecule, such as succinyl-CoA, to a lysine residue on a protein. The analytical techniques used to study succinylation provide a clear framework for how this compound could be similarly investigated.

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the primary tool for identifying and quantifying succinylated proteins. creative-proteomics.com The general workflow involves the enzymatic digestion of protein extracts, typically with trypsin, to produce a complex mixture of peptides. To specifically isolate the succinylated peptides, enrichment strategies are employed. These often involve immunoaffinity purification using antibodies that specifically recognize succinyl-lysine residues. creative-proteomics.comnih.gov

Following enrichment, the peptides are separated using liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The high-resolution mass spectrometer measures the mass-to-charge ratio of the peptides with high accuracy. creative-proteomics.com The subsequent fragmentation of these peptides in the mass spectrometer provides sequence information, allowing for the precise identification of the modified lysine residue. creative-proteomics.com

Data-independent acquisition (DIA) methods, such as SWATH-MS, have been developed to improve the accuracy of quantifying the stoichiometry of succinylation. nih.govacs.org This technique allows for the comprehensive collection of precursor and fragment ion data, which reduces interference and enables the determination of site-level modification occupancy, even for peptides with multiple lysine residues. nih.govacs.org The use of stable isotope-labeled standards, such as deuterium-labeled succinic anhydride, further enhances the quantitative accuracy of these measurements. acs.org

Bioinformatic software, including MaxQuant and Mascot, is essential for processing the large datasets generated by mass spectrometry. These tools compare the experimental mass spectra against protein sequence databases to identify the succinylated peptides and their corresponding proteins. creative-proteomics.com

Table 1: Mass Spectrometry Techniques for Succinylation Analysis

| Technique | Description | Key Findings/Applications |

| LC-MS/MS | Combines liquid chromatography for peptide separation with tandem mass spectrometry for identification and sequencing. | The gold standard for identifying succinylation sites with high precision. creative-proteomics.com |

| Immunoaffinity Purification | Uses antibodies specific to succinyl-lysine to enrich for succinylated peptides from a complex mixture. | Enables the selective isolation and subsequent identification of modified peptides. nih.gov |

| Data-Independent Acquisition (DIA/SWATH) | A mass spectrometry approach that systematically fragments all precursor ions within a selected mass range. | Improves the accuracy of stoichiometry measurements and reduces signal interference. nih.govacs.org |

| Stable Isotope Labeling | Involves the use of heavy isotopes (e.g., deuterium) to create internal standards for quantification. | Allows for precise ratiometric analysis of modification levels. acs.org |

Protein-Ligand Interaction Analysis

The study of how this compound interacts with its target enzymes is crucial for understanding its biological function. The enzyme o-succinylbenzoyl-CoA synthetase (MenE) is a key player, catalyzing the formation of o-succinylbenzoyl-CoA. uniprot.orgwikipedia.org The interaction between MenE and its substrates and products has been extensively studied using X-ray crystallography, providing detailed insights into the protein-ligand interactions.

Crystal structures of MenE from Bacillus subtilis have been solved in various states: ligand-free, in complex with ATP, and with a product analogue, OSB-NCoA. nih.govrcsb.orgpdbj.org These structures reveal that MenE belongs to the adenylating enzymes (ANL) family and undergoes a significant conformational change during its catalytic cycle. rcsb.orgnih.gov The enzyme has two main conformations: an adenylation conformation and a thioesterification conformation, which are achieved through the rotation of its C-terminal domain. rcsb.orgnih.gov

In the thioesterification conformation, a tunnel for binding the CoA moiety is created at the interface of the enzyme's domains. nih.gov Specific amino acid residues play critical roles in binding the ligand. For instance, the adenine (B156593) ring of the CoA analogue forms a π-π stacking interaction with the aromatic side chains of Tyrosine-452 and Tryptophan-422 in Bacillus subtilis MenE. nih.gov Site-directed mutagenesis studies have further identified residues that are essential for the thioesterification step without affecting the initial adenylation reaction. rcsb.org

The analysis of these protein-ligand complexes is often facilitated by computational tools such as PyMOL for 3D visualization and structural analysis, and PISA for analyzing protein interfaces and quaternary structures. nih.gov

Table 2: Protein-Ligand Interactions of Bacillus subtilis o-Succinylbenzoyl-CoA Synthetase (MenE)

| Interacting Molecule | Enzyme Residues Involved | Type of Interaction | Reference |

| ATP | P-loop residues | Hydrogen bonding | nih.gov |

| OSB-NCoA (analogue) | Tyrosine-452, Tryptophan-422 | π-π stacking with adenine ring | nih.gov |

| OSB-NCoA (analogue) | Serine-384 | Hinge for domain rotation | rcsb.org |

Future Directions and Open Questions in 2 Succinylbenzoyl Coenzyme a Research

Unraveling Complex Regulatory Networks

The biosynthesis of 2-succinylbenzoyl-CoA is tightly regulated to meet the metabolic needs of the organism. While the core enzymatic steps are well-characterized, a complete picture of the regulatory networks governing the expression of the associated genes, such as menE (encoding o-succinylbenzoyl-CoA synthetase), is still emerging.

In Bacillus subtilis, the menE gene is part of the menBE operon, whose transcription is subject to regulation. uni-goettingen.de A key area of future investigation is the comprehensive identification of all transcription factors, small non-coding RNAs, and environmental cues that modulate the expression of the menaquinone biosynthetic pathway. For instance, in cyanobacteria like Anabaena sp. PCC 7120, global transcriptional regulators such as FUR (ferric uptake regulator) proteins have been shown to indirectly influence a wide array of cellular processes, and understanding their potential cross-talk with menaquinone synthesis is an open question. nih.gov

Post-translational modifications represent another layer of control. Recent studies in Bacillus subtilis have revealed that the activity of o-succinylbenzoyl-CoA synthetase (BsMenE) can be controlled by reversible lysine (B10760008) acetylation, a process mediated by a GCN5-related acetyltransferase (GNAT) and a sirtuin deacetylase. researchgate.net This finding opens up a new dimension of regulation, suggesting that the flux through the menaquinone pathway can be rapidly adjusted in response to the cell's metabolic state, particularly the availability of acetyl-CoA. researchgate.net

Open Questions:

What are the full regulons of transcription factors that directly and indirectly control the expression of menE and other menaquinone pathway genes in various pathogenic bacteria?

How do environmental stressors such as oxidative stress, nutrient limitation, and host-pathogen interactions impact the regulation of OSB-CoA synthesis? nih.gov

To what extent is post-translational modification, beyond lysine acetylation, utilized to regulate MenE activity across different bacterial species? researchgate.net

Detailed Mechanistic Insights via Advanced Spectroscopic Techniques

The enzyme responsible for the synthesis of OSB-CoA, o-succinylbenzoyl-CoA synthetase (MenE), belongs to the adenylating enzymes (ANL) family and employs a fascinating two-step, domain-alternation catalytic mechanism. nih.govresearchgate.net This involves two distinct conformations for the adenylation and thioesterification half-reactions. nih.gov High-resolution X-ray crystallography has provided static snapshots of these conformations, revealing significant domain rotations of approximately 140 degrees. nih.govresearchgate.netresearchgate.net

While crystallography has been invaluable, a deeper, dynamic understanding of the catalytic cycle is needed. Advanced spectroscopic techniques could provide these insights. For example, Förster Resonance Energy Transfer (FRET) could be used to monitor the large-scale domain movements in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy could elucidate the conformational dynamics of the enzyme in solution and map the binding of substrates and inhibitors.

Kinetic studies on Bacillus anthracis MenE have classified its mechanism as an ordered Bi Uni Uni Bi ping-pong type, where ATP and o-succinylbenzoate (OSB) bind first, followed by the release of pyrophosphate, binding of Coenzyme A, and finally release of OSB-CoA and AMP. nih.govresearchgate.net Further pre-steady-state kinetic analyses, coupled with spectroscopic methods, could resolve the rates of individual steps, including conformational changes and product release, which are currently not fully understood.

Key Research Findings from Structural Studies:

| Enzyme/Complex | Organism | Technique | Key Insight |

| MenE-ATP complex | Bacillus subtilis | X-ray Crystallography | Revealed a compact conformation for the adenylation reaction and the creation of the carboxylate binding site upon ATP binding. researchgate.netnih.gov |

| MenE-OSB-NCoA complex | Bacillus subtilis | X-ray Crystallography | Captured the enzyme in its thioesterification conformation, showing a 139.5° C-domain rotation relative to the adenylation state. nih.govresearchgate.net |

| Apo-MenE | Various | X-ray Crystallography | Showed an open conformation with variable rotation between the N- and C-terminal domains in the absence of ligands. researchgate.net |

Evolution of Biosynthetic Pathways Across Organisms

The biosynthesis of naphthoquinones has evolved along at least two distinct routes: the widely distributed o-succinylbenzoate pathway, which is the focus here, and the futalosine (B117586) pathway. researchgate.netresearchgate.net The OSB pathway is found in the vast majority of prokaryotes and in plants, highlighting its ancient origins. researchgate.netresearchgate.net This pathway begins with chorismate and proceeds through key intermediates including OSB and OSB-CoA to form the naphthoquinone ring. nih.gov

Comparative genomics and phylogenetic analysis of the men genes across a broader range of organisms could illuminate the evolutionary pressures that have shaped the pathway. For instance, while the core function of MenE is conserved, its substrate specificity and kinetic properties may vary between organisms. Studies on E. coli MenE have shown that both the benzoyl carboxyl group and the succinyl side chain of the OSB substrate are crucial for activity. nih.govresearchgate.net In contrast, research on the MenE from Amycolatopsis sp. Strain A-3 has shown it possesses a broad substrate specificity. jst.go.jp

The evolution of the enzymes downstream of OSB-CoA formation also presents interesting questions. The cyclization of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) is catalyzed by DHNA-CoA synthase (MenB). researchgate.net The subsequent step, the conversion of DHNA-CoA to DHNA, was once thought to be catalyzed by the MenH protein, but MenH has since been reassigned a different function, and the thioesterase responsible for this step remains to be definitively identified in E. coli. nih.gov

Engineering of Biosynthetic Pathways

The role of menaquinones (vitamin K2) in human health has spurred interest in their large-scale production through microbial fermentation. This has led to significant efforts in the metabolic engineering of the biosynthetic pathways involving 2-succinylbenzoyl-CoA. nih.gov

Strategies for enhancing vitamin K2 production often focus on overcoming rate-limiting steps in the pathway. In Lactococcus lactis, for example, the production of the polyprenyl side chain, rather than the naphthoate ring (derived from OSB-CoA), was found to be the primary bottleneck for the synthesis of long-chain menaquinones. frontiersin.org However, overexpression of genes like menF (isochorismate synthase) and menA (DHNA polyprenyltransferase) did lead to increased production, demonstrating that flux through the entire pathway can be engineered. frontiersin.org

In Bacillus subtilis, a modular engineering approach has been successful. The menaquinone pathway was divided into modules (e.g., shikimate pathway, menaquinone pathway), and key enzymes within each were overexpressed to channel metabolic flux towards the final product. nih.govacs.org Identifying MenD (SEPHCHC synthase) and MenA as key enzymes and improving their stability and expression led to significantly higher titers of vitamin K2. acs.org Redirecting carbon flow from primary metabolism, such as from pyruvate (B1213749) to acetyl-CoA, is another potential strategy, though it can have unintended consequences on other cellular processes and product quality. frontiersin.org

Examples of Engineered Microorganisms for Vitamin K2 Production:

| Organism | Engineering Strategy | Outcome |

| Bacillus subtilis | Modular overexpression of key enzymes in the MK-7, shikimate, and MEP pathways. nih.gov | Increased metabolic flux and production of MK-7. nih.gov |

| Lactococcus lactis | Overexpression of key genes including mvk, preA, and menA. frontiersin.org | 3-fold increase in vitamin K2 content in fermented milk compared to wild type. frontiersin.org |

| Escherichia coli | Overexpression of MEP and/or polyprenyl pathway genes. | Enhanced menaquinone production. frontiersin.org |

Development of Inhibitors Targeting Enzyme Function

The enzymes that synthesize and utilize 2-succinylbenzoyl-CoA are attractive targets for the development of novel antibiotics because they are essential for many bacteria but are absent in humans. nih.govnih.gov O-succinylbenzoyl-CoA synthetase (MenE) has been a primary focus of these efforts. osti.govacs.org

A successful strategy has been the design of inhibitors that mimic the reaction intermediate. Acyl sulfonyladenosines, such as OSB-AMS, are stable analogues of the tightly bound OSB-AMP intermediate and have been shown to be potent, tight-binding inhibitors of MenE. osti.govacs.orgresearchgate.net These inhibitors act by binding to the adenylation active site of the enzyme. researchgate.net

Structure-activity relationship (SAR) studies and computational docking are being used to optimize these lead compounds. osti.govacs.org For example, it was discovered that the negatively charged keto acid form of OSB-AMS is likely the active isomer, a finding confirmed by X-ray crystallography which highlighted the importance of a conserved arginine residue for binding the OSB carboxylate. osti.gov This knowledge led to the design of novel, non-acyl sulfamate (B1201201) inhibitors with improved properties. acs.org A difluoroindanediol inhibitor was discovered that showed improved antibacterial activity, providing a promising scaffold for future development. osti.gov

Future research in this area will focus on:

Synthesizing and testing new generations of inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Overcoming challenges with cell penetration, which can lead to a large disparity between enzymatic inhibition (IC50) and antibacterial activity (MIC). osti.gov

Exploring inhibitors for other enzymes in the pathway, such as DHNA-CoA synthase (MenB), to provide alternative therapeutic strategies.

常见问题

Basic Research Questions

Q. What methods are recommended for quantifying 2-SBCoA in biological samples, and how can researchers address interference from co-eluting metabolites?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (at 260–280 nm for CoA derivatives) or liquid chromatography-mass spectrometry (LC-MS) for higher specificity. To mitigate interference:

- Optimize column selection (e.g., reversed-phase C18) and mobile phase gradients to resolve 2-SBCoA from structurally similar CoA esters .

- Validate assays using spiked samples and internal standards (e.g., deuterated 2-SBCoA) to confirm recovery rates .

- Data Contradiction Tip : Discrepancies in quantification may arise from matrix effects or degradation during sample preparation. Include controls for enzymatic degradation (e.g., heat-inactivated extracts) .

Q. How should researchers prepare and store 2-SBCoA for in vitro enzymatic assays?

- Methodological Answer :

- Synthesis : Chemoenzymatic synthesis via succinyltransferase reactions using purified enzymes (e.g., acyl-CoA synthetases) and substrates (succinate + benzoyl-CoA). Monitor reaction progress via TLC or spectrophotometry .

- Storage : Aliquot in neutral pH buffer (e.g., 50 mM Tris-HCl) at −80°C. Avoid freeze-thaw cycles to prevent hydrolysis of the thioester bond .